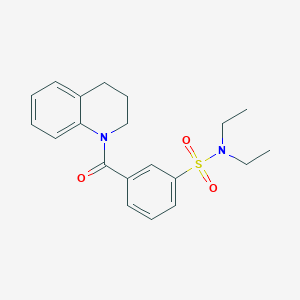
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins involved in cancer cell proliferation, viral replication, and bacterial growth. It has also been reported to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide have been studied extensively. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit viral replication by targeting viral enzymes and proteins. In addition, it has been found to inhibit bacterial growth by disrupting bacterial cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It has also been found to exhibit high purity and yield. However, this compound has some limitations for lab experiments. It has low solubility in water and organic solvents, which can affect its bioavailability and pharmacokinetics. It also has low stability under certain conditions, which can lead to degradation and loss of activity.
Zukünftige Richtungen
There are several future directions for the research on 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide. One of the areas of interest is the development of novel analogs with improved pharmacokinetics and bioavailability. Another area of interest is the investigation of the mechanism of action and the identification of the molecular targets of this compound. In addition, the potential applications of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease can be explored. Further studies are also needed to evaluate the safety and toxicity of this compound in vivo.
Synthesemethoden
The synthesis of 3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been reported in the literature using various methods. One of the commonly used methods is the reaction of 3,4-dihydro-2H-quinoline-1-carboxylic acid with N,N-diethylbenzenesulfonamide in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired product with high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide has been studied for its potential applications in the field of medicine. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). In addition, it has been found to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
Eigenschaften
Produktname |
3-(3,4-Dihydro-2H-quinoline-1-carbonyl)-N,N-diethyl-benzenesulfonamide |
|---|---|
Molekularformel |
C20H24N2O3S |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-(3,4-dihydro-2H-quinoline-1-carbonyl)-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H24N2O3S/c1-3-21(4-2)26(24,25)18-12-7-10-17(15-18)20(23)22-14-8-11-16-9-5-6-13-19(16)22/h5-7,9-10,12-13,15H,3-4,8,11,14H2,1-2H3 |
InChI-Schlüssel |
JPFHXQUEWLONIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Amino-2-[(2-methylpropyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B262315.png)

![N'-[4-[2-methyl-4-(2-methylpropyl)-5-oxo-2-oxolanyl]-2-thiazolyl]benzohydrazide](/img/structure/B262320.png)
![ethyl 2-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B262322.png)

![N-[4-(benzyloxy)-3-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B262329.png)
![4-Isopropyl-8-methoxy-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B262330.png)
![5-[(2-bromobenzoyl)amino]-N-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262333.png)



![N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B262341.png)